molecular formula C13H9NO2S B186261 3-Phenyl-1,2-benzisothiazole 1,1-dioxide CAS No. 53440-57-6

3-Phenyl-1,2-benzisothiazole 1,1-dioxide

Cat. No. B186261
CAS RN: 53440-57-6
M. Wt: 243.28 g/mol
InChI Key: YPLQGVAADBDXSF-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzisothiazole 1,1-dioxide (PBIT) is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. PBIT is a derivative of benzisothiazole and is known for its unique chemical and physical properties.

Scientific Research Applications

3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been studied for its potential applications in the development of organic semiconductors and light-emitting diodes. In organic synthesis, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been used as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of various kinases and phosphatases, which play important roles in cell signaling and regulation. Additionally, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of various proteases, which play important roles in the degradation of proteins.

Biochemical And Physiological Effects

3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

3-Phenyl-1,2-benzisothiazole 1,1-dioxide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide also has several limitations, including its limited solubility in aqueous solutions and its tendency to form aggregates in solution.

Future Directions

There are several potential future directions for the study of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its potential applications in materials science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide and its biochemical and physiological effects.

Synthesis Methods

3-Phenyl-1,2-benzisothiazole 1,1-dioxide can be synthesized through a variety of methods, including the reaction of benzisothiazole with phenyl isocyanate, or the reaction of benzisothiazole with phenyl isothiocyanate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified through methods such as recrystallization or column chromatography.

properties

CAS RN

53440-57-6

Product Name

3-Phenyl-1,2-benzisothiazole 1,1-dioxide

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

3-phenyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C13H9NO2S/c15-17(16)12-9-5-4-8-11(12)13(14-17)10-6-2-1-3-7-10/h1-9H

InChI Key

YPLQGVAADBDXSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32

solubility

34.7 [ug/mL]

Origin of Product

United States

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